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molecular formula C7H5FN2O2 B8607047 7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one

7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one

Cat. No. B8607047
M. Wt: 168.12 g/mol
InChI Key: OBSJETBUPZCQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394792B2

Procedure details

In a 250 ml round flask, (5-fluoro-3-nitro-pyridin-2-yloxy)-acetic acid methyl ester (1.35 g, 5.87 mmol) and tin tetrachloride (4.45 g, 23.48 mmol) were dissolved in 15 ml of concentrated hydrochloric acid, and then stirred at 80 t for 1 hour. The reaction mixture was cooled to room temperature, neutralized with 10% sodium hydroxide solution, and extracted with ethyl acetate. The combined organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The resulting solid was recrystallized from tetrahydrofuran and methanol to obtain 7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one as beige solid (0.70 g, 71%).
Name
(5-fluoro-3-nitro-pyridin-2-yloxy)-acetic acid methyl ester
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
tin tetrachloride
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([F:15])=[CH:8][N:7]=1.[Sn](Cl)(Cl)(Cl)Cl.[OH-].[Na+]>Cl>[F:15][C:9]1[CH:8]=[N:7][C:6]2[O:5][CH2:4][C:3](=[O:2])[NH:12][C:11]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
(5-fluoro-3-nitro-pyridin-2-yloxy)-acetic acid methyl ester
Quantity
1.35 g
Type
reactant
Smiles
COC(COC1=NC=C(C=C1[N+](=O)[O-])F)=O
Name
tin tetrachloride
Quantity
4.45 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 80 t for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from tetrahydrofuran and methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC2=C(OCC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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